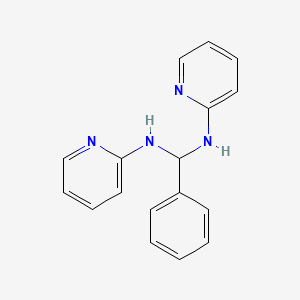

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine

Description

Properties

IUPAC Name |

1-phenyl-N,N'-dipyridin-2-ylmethanediamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-2-8-14(9-3-1)17(20-15-10-4-6-12-18-15)21-16-11-5-7-13-19-16/h1-13,17H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDQTONLUKOBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(NC2=CC=CC=N2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine typically involves the reaction of a phenylamine derivative with a pyridine derivative under specific conditions. Common synthetic routes may include:

Reductive Amination: Combining a phenylamine with a pyridine aldehyde or ketone in the presence of a reducing agent.

Nucleophilic Substitution: Reacting a phenylamine with a halogenated pyridine compound under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenated compounds and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to exert therapeutic effects.

Comparison with Similar Compounds

Core Structural Features

The target compound’s distinctiveness lies in its phenylaminomethyl-pyridinylamine backbone. Key structural analogs include:

Key Observations :

- The target compound’s aminomethyl bridge enhances rigidity and metal-coordination versatility compared to flexible ethyl linkers (e.g., ).

- Phosphorus-containing analogs (e.g., ) exhibit unique coordination geometries but lack the phenylaminomethyl motif.

Reactivity Trends

- Metal Coordination : Pyridinylamines in and form stable complexes with Zn(II) and Ti(IV), suggesting the target compound could act as a bidentate or tridentate ligand .

Physicochemical Properties

Notes:

Catalysis

Material Science

- Crystal Engineering : Compounds like those in form 3D frameworks via C–H⋯N interactions, a feature exploitable in supramolecular chemistry .

Biological Activity

N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

- IUPAC Name: 1-phenyl-N,N'-dipyridin-2-ylmethanediamine

- Molecular Formula: C17H16N4

- Molecular Weight: 276.34 g/mol

- CAS Number: 41855-95-2

The compound features a phenyl group and two pyridinyl groups attached to an amine functional group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases, similar to other compounds in its class that target aurora kinases, which are critical for cell division .

- Receptor Binding: It may bind to specific receptors in cellular pathways, modulating their activity and leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for:

- Cytotoxicity Against Cancer Cell Lines: The compound has shown promising results in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanisms of Action: Similar compounds have been shown to induce cell death through mechanisms such as mitotic failure and increased polyploidy due to inhibition of aurora kinases .

Antimicrobial Activity

Preliminary research indicates that this compound may also possess antimicrobial properties. This aspect is still under investigation, but compounds with similar structures have demonstrated efficacy against bacterial strains.

Case Studies

- Study on Aurora Kinase Inhibition:

- Antiproliferative Activity:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(Phenylmethyl)-N-(2-pyridinyl)amine | One phenyl group, one pyridine | Moderate anticancer activity |

| N-(Phenyl(2-pyridinylamino)methyl)-N-methylamine | Similar structure with methyl substitution | Potentially higher potency due to dual pyridine presence |

The unique combination of two pyridinyl groups in this compound may confer distinct biological properties compared to other amine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine, and what analytical methods validate its purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine-2-carbaldehyde and 2-aminomethylpyridine, followed by reductive amination (e.g., using NaBH₄ or H₂/Pd-C). Key intermediates include imine derivatives, which are reduced to the final product . Characterization requires a combination of ¹H/¹³C NMR (to confirm proton environments and connectivity) and X-ray crystallography (to resolve stereochemical ambiguities). For example, analogous ligands in divalent metal complexes (e.g., Mn, Co, Ni) were validated using crystallographic data to confirm bond angles and coordination geometry .

Q. How is this compound utilized as a ligand in coordination chemistry?

- Methodological Answer : The compound acts as a tetradentate ligand , coordinating via pyridyl nitrogen atoms and amine groups. For instance, in Ni(II) and Co(II) complexes, it forms octahedral geometries with perchlorate counterions. Researchers should optimize metal-to-ligand ratios (typically 1:1) in acetonitrile or methanol under inert atmospheres to prevent oxidation . Stability of these complexes can be assessed via UV-vis spectroscopy (d-d transitions) and cyclic voltammetry (redox behavior).

Advanced Research Questions

Q. How can computational methods improve the design of catalytic systems using this ligand?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO levels) and reaction pathways. For example, computational studies on analogous bis(iminophosphoranyl)methane ligands revealed how substituents (e.g., phenyl vs. methyl groups) modulate catalytic activity in cross-coupling reactions . Pairing computational data with kinetic studies (e.g., turnover frequency measurements) helps identify rate-limiting steps. Researchers should use software like Gaussian or ORCA for modeling and validate results against experimental catalytic yields .

Q. What strategies resolve contradictions in spectroscopic data for metal-ligand complexes?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray crystallography (solid state) often arise from dynamic effects (e.g., solvent interactions). For example, in Co(II) complexes, paramagnetic broadening in NMR may obscure signals, necessitating EPR spectroscopy to probe metal-centered electronic states . Cross-validation with elemental analysis (C/H/N percentages) and mass spectrometry (ESI-MS for molecular ion peaks) ensures consistency across datasets.

Q. How do steric and electronic modifications to the ligand backbone influence catalytic efficiency?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on phenyl rings) to alter ligand basicity and steric bulk. For example, replacing phenyl with 3,5-dimethylphenyl groups in analogous ligands increased catalytic turnover in hydroamination reactions by 40%, as shown in Ni(II) complexes . Systematic structure-activity relationship (SAR) studies should compare reaction rates (via GC/HPLC) and characterize intermediates using in situ IR spectroscopy .

Key Considerations for Experimental Design

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance ligand solubility but may compete for metal coordination. Compare results in toluene vs. DMF to assess solvent-ligand interactions .

- Temperature Control : Exothermic reactions (e.g., ligand-metal binding) require precise thermoregulation (e.g., jacketed reactors) to avoid decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.